Benzo[c][1,2,5]oxadiazol-4-ylmethanamine
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Overview
Description
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine is a heterocyclic compound with the molecular formula C7H7N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]oxadiazol-4-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize optimized reaction conditions to maximize yield and purity. These processes often include steps such as purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives .
Scientific Research Applications
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a hypoxia inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]oxadiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of oxygen.
1,3,4-Oxadiazole: Another member of the oxadiazole family with different substitution patterns
Uniqueness
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit hypoxia-inducing factors makes it particularly valuable in cancer research .
Biological Activity
Benzo[c][1,2,5]oxadiazol-4-ylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a methanamine group attached to the oxadiazole ring, which is known for its diverse reactivity and biological activity. The molecular formula is C7H8N4O with a molecular weight of 164.16 g/mol. Its structure contributes to its interaction with various biological targets.
Recent studies have highlighted the ability of this compound derivatives to inhibit the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. For instance, one derivative demonstrated an IC50 value of 1.8 nM in inhibiting PD-L1, significantly outperforming existing lead compounds like BMS-1016 . This inhibition is vital for enhancing T-cell responses against tumors.
Antitumor Activity
The antitumor efficacy of this compound has been assessed through various in vitro and in vivo studies:
- In Vitro Studies : In cell-based assays, derivatives showed effective blockade of PD-1/PD-L1 interactions with EC50 values as low as 375 nM .
- In Vivo Models : An ester prodrug of one derivative exhibited significant antitumor effects in syngeneic mouse models and humanized mice models by promoting antitumor immunity .
Antimicrobial Activity
In addition to its antitumor properties, compounds related to this compound have shown promising antimicrobial activities. A study reported that certain derivatives exhibited bacteriostatic effects against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 4 mg/mL .
Case Studies
Several studies illustrate the biological activity of this compound derivatives:
- PD-L1 Inhibition Study : A series of synthesized derivatives were evaluated for their ability to inhibit PD-L1. The most potent compound (L7) showed a binding affinity (Kd) of 3.34 nM and effectively blocked PD-1/PD-L1 interactions in cellular assays .
- Antimicrobial Efficacy : Another study investigated the antibacterial properties of related oxadiazole compounds against resistant bacterial strains. Compounds were found to be synergistic when combined with traditional antibiotics .
- Toxicity Assessments : Toxicological evaluations indicated that while some derivatives demonstrated low toxicity profiles in zebrafish embryo models, further studies are needed to assess their safety in mammalian systems .
Data Summary
Compound | Activity Type | IC50/EC50 Value | Notes |
---|---|---|---|
L7 | PD-L1 Inhibition | IC50: 1.8 nM | 20-fold more potent than BMS-1016 |
L24 | Antitumor Activity | EC50: 375 nM | Significant effects in mouse models |
Various | Antibacterial Activity | MIC: 0.125 - 4 mg/mL | Effective against resistant strains |
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2 |
InChI Key |
NYGJSNSHXJNZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CN |
Origin of Product |
United States |
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